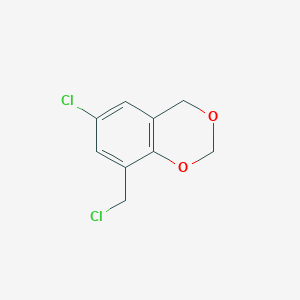

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Vue d'ensemble

Description

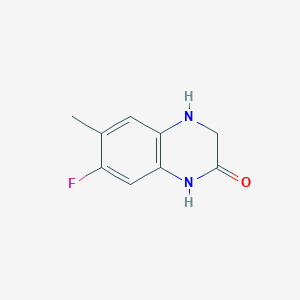

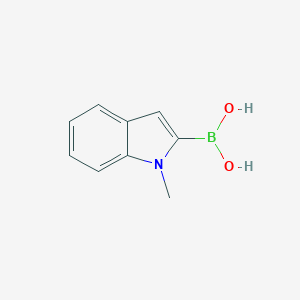

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a compound that has garnered interest due to its distinctive structure and the potential for diverse chemical applications. The compound belongs to the larger family of benzodioxines, which are known for their varied biological and chemical properties.

Synthesis Analysis

The synthesis of related benzodioxine compounds often involves complex reactions, including the condensation of phenols with aldehydes in acidic conditions or through the employment of other synthetic strategies that introduce chloromethyl groups into the benzodioxine core. The specific methods for synthesizing 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine can be extrapolated from these general approaches, focusing on the selective introduction of chloro and chloromethyl groups at the appropriate positions on the benzodioxine scaffold.

Molecular Structure Analysis

X-ray crystallography studies reveal that compounds within this chemical family typically exhibit distinct conformational features. The heterocyclic benzodioxine ring can adopt envelope or boat conformations, influenced by the substitution pattern and the steric hindrance exerted by substituents such as chloro and chloromethyl groups. These structural nuances impact the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical behavior of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is influenced by its functional groups. The presence of chloro and chloromethyl groups can make it a precursor for further functionalization through nucleophilic substitution reactions. These reactions can be exploited to synthesize a wide range of derivatives, each possessing unique chemical and physical properties.

Physical Properties Analysis

While specific data on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is scarce, analogs with similar structural features display characteristics like moderate solubility in organic solvents, melting points that vary with the degree of substitution, and distinct spectroscopic signatures that facilitate their identification and analysis.

Chemical Properties Analysis

The chemical properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine are largely defined by the electron-withdrawing effects of the chloro and chloromethyl groups. These effects can influence the acidity of protons adjacent to the heterocycle, the electrophilicity of the carbon atoms bearing the chloro and chloromethyl groups, and the overall reactivity of the molecule in substitution reactions.

The insights into 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine and related compounds are based on the broader understanding of benzodioxine chemistry and structural analysis. Continued research in this area is likely to uncover more about the synthesis, properties, and potential applications of these intriguing compounds.

For more specific details and references on the synthesis, molecular structure, and properties of related compounds, the following sources provide a wealth of information:

- Irving, A., & Irving, H. (1987). Structure and conformation of 6,8-dinitro-2-trichloromethyl-4-dichloromethylene-1,3-benzdioxin. Journal of Crystallographic and Spectroscopic Research, 17(5), 505-514. Link to source.

- Irving, A., & Irving, H. (1987). Structure and conformation of the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin. Journal of Crystallographic and Spectroscopic Research, 17(2), 153-165. Link to source.

Applications De Recherche Scientifique

Synthetic Protocols and Structural Insights

Synthesis and Structural Properties of Novel Compounds

- Research on the synthesis and properties of novel compounds, including those derived from reactions involving chloral and substituted anilines, highlights the complexity and variety of products that can result from specific chemical interactions. Such methodologies might be relevant for synthesizing or modifying compounds similar to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, providing insights into potential applications in developing new materials or pharmaceuticals (Issac & Tierney, 1996).

Antioxidant Capacity and Reaction Pathways

- The study of antioxidants and their reaction pathways, such as those involving ABTS and potassium persulfate, might offer a glimpse into how compounds with similar structures to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine could be applied in antioxidant research or as potential additives in pharmaceutical formulations to enhance oxidative stability (Ilyasov et al., 2020).

Environmental and Biological Implications

Emerging Scaffolds for Antimicrobial Agents

- The exploration of benzofuran derivatives for antimicrobial applications underscores the importance of structural diversity in developing new therapeutic agents. Compounds with complex structures, including those similar to the query chemical, could be investigated for their antimicrobial efficacy, offering new avenues in the fight against resistant microbial strains (Hiremathad et al., 2015).

Toxicological Assessments and Environmental Impact

- The toxicological assessments of herbicides, including studies on their molecular mechanisms and impacts on environmental health, may provide a framework for evaluating the environmental persistence and potential hazards of chemically similar compounds. Understanding the fate processes and ecological risks of such compounds is critical for developing effective remediation strategies and for the safe management of chemical pollutants (Zuanazzi et al., 2020).

Propriétés

IUPAC Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWSVLVKOXZHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380252 | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

CAS RN |

175136-61-5 | |

| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)